7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Description
Historical Development of Diazaheptacyclo Chemistry
The development of diazaheptacyclo chemistry represents a fascinating evolution in polycyclic organic synthesis that traces its origins to early twentieth-century investigations into complex aromatic systems. The foundational work in this field emerged from the systematic study of perylene derivatives, which were first discovered as industrial dyes in the early 1900s. The incorporation of nitrogen atoms into polycyclic frameworks, leading to diaza compounds, represented a significant advancement that expanded the chemical and physical properties of these systems beyond their purely hydrocarbon counterparts.
The systematic development of heptacyclic systems began with pioneering research into ring-forming reactions that could generate increasingly complex polycyclic architectures. Early investigations focused on understanding the fundamental principles governing the formation of multi-ring systems, with particular attention to the challenge of controlling regioselectivity and maintaining structural integrity during synthesis. The evolution from simple cyclic compounds to heptacyclic systems required the development of sophisticated synthetic methodologies capable of constructing and maintaining seven interconnected rings.
The specific development of diazaheptacyclo compounds emerged from the recognition that incorporating nitrogen atoms into these complex frameworks could dramatically alter their electronic properties, solubility characteristics, and potential applications. This realization led to systematic investigations into methods for introducing nitrogen functionality at strategic positions within heptacyclic systems, ultimately culminating in the synthesis of compounds such as 7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone.
Nomenclature and Structural Classification
The nomenclature of this compound follows the systematic International Union of Pure and Applied Chemistry conventions for polycyclic compounds, reflecting the extraordinary complexity of its molecular architecture. The designation "heptacyclo" indicates the presence of seven interconnected rings within the molecular framework, while the numerical descriptors [14.6.2.22,5.03,12.04,9.013,23.020,24] provide precise information about the ring connectivity and bridging patterns.
The structural classification of this compound places it within the broader family of polycyclic aromatic compounds, specifically as a member of the diazaheptacyclo class characterized by the presence of nitrogen atoms at positions 7 and 18. The "diaza" prefix indicates the incorporation of two nitrogen atoms into the polycyclic framework, which fundamentally alters the electronic distribution and chemical reactivity compared to purely hydrocarbon analogues. The methyl substituents at positions 7 and 18 provide additional structural modification that influences both the physical properties and synthetic accessibility of the compound.
The tetrone functionality, indicated by the suffix "tetrone," designates the presence of four carbonyl groups within the molecular structure, specifically at positions 6, 8, 17, and 19. This high degree of oxidation contributes significantly to the compound's electron-accepting properties and influences its potential applications in electronic and photonic systems. The decaene designation refers to the presence of ten double bonds within the conjugated system, creating an extended network of electron delocalization that is characteristic of this class of compounds.
| Structural Feature | Position/Description | Chemical Significance |
|---|---|---|
| Heptacyclic Framework | Seven fused rings | Provides structural rigidity and extended conjugation |
| Diaza Functionality | Nitrogen atoms at positions 7,18 | Alters electronic properties and reactivity |
| Methyl Substituents | Positions 7,18 | Influences solubility and steric interactions |
| Tetrone Groups | Positions 6,8,17,19 | Provides electron-accepting character |
| Decaene System | Ten conjugated double bonds | Creates extended π-electron delocalization |
Significance in Polycyclic Organic Chemistry
The significance of this compound in polycyclic organic chemistry extends far beyond its structural complexity, representing a paradigmatic example of how systematic modification of polycyclic aromatic systems can yield compounds with precisely tailored properties. The compound exemplifies the modern approach to molecular design, where specific structural features are incorporated to achieve desired electronic, optical, and chemical characteristics.
From a synthetic chemistry perspective, this compound represents a significant achievement in the field of complex molecule construction, demonstrating the ability to create highly ordered polycyclic systems with precise control over substitution patterns and functional group placement. The successful synthesis of such structures requires the development and application of sophisticated synthetic methodologies, including advanced ring-forming reactions, selective functionalization strategies, and careful control of reaction conditions to maintain structural integrity throughout the synthetic sequence.
The compound's significance is further enhanced by its relationship to the broader family of polycyclic aromatic hydrocarbons, which have found extensive applications in materials science, organic electronics, and photonic devices. The specific combination of structural features present in this compound positions it as a potentially valuable building block for advanced materials applications, particularly those requiring precise control over electronic and optical properties.
The development of this compound also contributes to fundamental understanding of structure-property relationships in polycyclic systems, providing insights into how molecular architecture influences chemical reactivity, physical properties, and potential applications. This knowledge is essential for the rational design of next-generation materials with tailored characteristics for specific technological applications.
Relationship to Perylene Diimide Chemistry
The relationship between this compound and perylene diimide chemistry represents a fundamental connection that illuminates the evolutionary development of polycyclic aromatic systems from simple dyes to sophisticated functional materials. Perylene diimides, first introduced by Kardos in 1913, have historically served as textile vat dyes and industrial pigments, but their exceptional stability and electronic properties have positioned them as crucial components in modern organic electronics.
The structural relationship between this diazaheptacyclo compound and perylene diimides becomes apparent when examining their shared polycyclic aromatic core and imide functionality, though the heptacyclic system represents a significant expansion and modification of the basic perylene framework. While traditional perylene diimides consist of a planar polycyclic aromatic system with two terminal imide groups, the diazaheptacyclo compound incorporates additional ring systems and nitrogen functionality that fundamentally alter its electronic and structural characteristics.
The evolution from perylene diimides to complex diazaheptacyclo systems reflects the ongoing development of increasingly sophisticated molecular architectures designed to meet specific technological requirements. Perylene diimides have demonstrated exceptional performance as n-type semiconductors due to their strong electron affinities and high electron mobilities, characteristics that have been further refined and enhanced in advanced polycyclic systems like the diazaheptacyclo compound under examination.
| Compound Class | Core Structure | Key Features | Applications |
|---|---|---|---|
| Perylene Diimides | Planar polycyclic aromatic | High stability, strong electron affinity | Dyes, organic electronics |
| Diazaheptacyclo Systems | Extended heptacyclic framework | Enhanced structural complexity, tunable properties | Advanced materials, specialized electronics |
| Related Tetrone Compounds | Polycyclic with multiple carbonyl groups | High electron-accepting capacity | Electronic applications, research materials |
The chemical relationship is further exemplified by shared synthetic approaches and functionalization strategies that have been developed for both compound classes. The methodologies employed in perylene diimide synthesis, including imidization reactions and bay-region functionalization, have provided foundational knowledge that has been adapted and extended for the synthesis of more complex polycyclic systems. This evolutionary relationship demonstrates how advances in one area of polycyclic chemistry can catalyze developments in related but more sophisticated molecular architectures.
The significance of this relationship extends to understanding structure-property relationships across the broader family of polycyclic aromatic compounds, where insights gained from studying perylene diimides have informed the design and synthesis of advanced systems like this compound. This knowledge transfer has been essential for advancing the field beyond traditional applications toward next-generation materials with precisely tailored properties for emerging technological applications.
Properties
IUPAC Name |
7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14N2O4/c1-27-23(29)15-7-3-11-13-5-9-17-22-18(26(32)28(2)25(17)31)10-6-14(20(13)22)12-4-8-16(24(27)30)21(15)19(11)12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQYNUFEEZFYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029273 | |
| Record name | C.I. Pigment Red 179 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5521-31-3 | |
| Record name | Pigment Red 179 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | C.I. 71130 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005521313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 179 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-dimethylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.424 | |
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| Record name | PIGMENT RED 179 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7V5NT69F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Multi-Step Organic Synthesis via Perylene Tetracarboxylic Dianhydride Derivatives
The most commonly reported synthetic route involves the condensation of substituted anilines with perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) or its derivatives to form the diazaheptacyclic framework.
Step 1: Selection of Starting Materials
Substituted anilines such as 3,5-dimethylaniline or 2,6-dimethylaniline are used to introduce the methyl groups at nitrogen positions.
PTCDA provides the tetracarboxylic dianhydride moiety essential for cyclization.Step 2: Condensation Reaction
The anilines react with PTCDA under high-temperature conditions (typically 150–200 °C) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Zinc acetate or other Lewis acid catalysts may be employed to facilitate imide formation and ring closure.Step 3: Cyclization and Aromatization
The reaction proceeds through imidization followed by intramolecular cyclization to form the rigid heptacyclic diaza structure.
Controlled heating and reaction time are critical to ensure complete ring closure and avoid side reactions.Step 4: Purification
The crude product is purified by recrystallization or chromatographic techniques to isolate the pure tetrone compound.
Catalytic and Halogenation Variants
- Halogenated derivatives (e.g., tetrachloro-substituted analogs) can be synthesized by introducing chlorinating agents during or after the cyclization step to modify reactivity and stability.
- Catalysts such as zinc acetate enhance yield and selectivity, especially in complex ring formations.
Alternative Synthetic Routes
- Some approaches utilize multi-component reactions combining aromatic amines and polycyclic anhydrides with oxidative cyclization steps.
- Transition metal-catalyzed cross-coupling reactions may be employed for functionalization post-cyclization.
Detailed Reaction Conditions and Data Table
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| Condensation | PTCDA + 3,5-dimethylaniline, DMF, 180 °C, 12 h | Formation of imide intermediates | Zinc acetate catalyst (5 mol%) used |
| Cyclization | Continued heating, inert atmosphere | Ring closure to heptacyclic system | Reaction monitored by TLC/LC-MS |
| Halogenation (optional) | Chlorinating agent (e.g., SOCl2), room temp | Introduction of chloro substituents | Enhances compound stability |
| Purification | Recrystallization from ethanol or chromatography | Isolation of pure compound | Yield typically 60–75% |
Research Findings and Analytical Data
- Spectroscopic Analysis: NMR (1H, 13C) confirms methyl substitution and ring formation; IR shows characteristic imide carbonyl stretches near 1700 cm⁻¹.
- Mass Spectrometry: Confirms molecular weight consistent with tetrone structure (~420–600 g/mol depending on substituents).
- X-ray Crystallography: Used in some studies to confirm the heptacyclic framework and nitrogen positioning.
- Thermal Stability: The compound exhibits high thermal stability due to rigid fused ring system.
- Yield Optimization: Use of catalysts and solvent choice significantly affect yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethylanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-1,3,8,10(2H,9H)-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced aromatic systems.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2,9-Dimethylanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-1,3,8,10(2H,9H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,9-Dimethylanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-1,3,8,10(2H,9H)-tetrone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. It can also interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Polycyclic Heterocycles
Physicochemical Properties
- Thermal Stability : The target compound’s methyl groups may enhance solubility compared to the phenyl-substituted Pigment Red 149 derivative, though its melting point is likely lower due to reduced π-π stacking efficiency .
- Synthetic Complexity : The heptacyclic framework requires multistep synthesis involving cyclocondensation and oxidation, similar to methods reported for benzoxanthene derivatives (e.g., Pd-catalyzed reactions) .
Biological Activity
7,18-Dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa is a complex organic compound characterized by a unique polycyclic structure and significant molecular weight (approximately 420.4 g/mol) . Its diaza classification indicates the presence of nitrogen atoms integrated into the framework, which influences its chemical properties and reactivity.
Research indicates that compounds with structural motifs similar to 7,18-dimethyl-7,18-diazaheptacyclo often exhibit diverse biological activities. These activities can include:
- Antitumor Effects : Preliminary studies suggest potential antitumor properties associated with the compound's structure.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Signal Transduction Modulation : The compound may influence pathways such as the signal transducer and activator of transcription (STAT) signaling pathway .
Case Studies
- Antitumor Activity : In vitro studies demonstrated that derivatives of diazaheptacyclo structures exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to induction of apoptosis through mitochondrial pathways.
- Antimicrobial Studies : A comparative analysis of several diazaheptacyclo compounds showed that they possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) assays.
- Signal Pathway Inhibition : The compound has been evaluated for its ability to inhibit STAT3 signaling in cancer cells. Results indicated a dose-dependent reduction in STAT3 phosphorylation levels, suggesting potential use in cancer therapy .
The aqueous solubility of 7,18-dimethyl-7,18-diazaheptacyclo is measured with a Log Sw value of -7.59 . This low solubility may limit its bioavailability but also suggests potential for targeted delivery systems.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 420.4 g/mol |
| Aqueous Solubility (Log Sw) | -7.59 |
Synthesis Methods
The synthesis of 7,18-dimethyl-7,18-diazaheptacyclo can be approached through various methods including:
- Cyclization Reactions : Utilizing appropriate precursors to form the diazaheptacyclo framework.
- Functionalization Techniques : Modifying existing structures to enhance biological activity or solubility.
Comparative Analysis
Comparative studies with structurally similar compounds highlight the unique aspects of 7,18-dimethyl-7,18-diazaheptacyclo:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-(3-chlorophenyl)-7-diazaheptacyclo[14... | Contains halogen substituents | Potentially different electronic properties |
| 7-bis(4-methoxyphenyl)-7-diazaheptacyclo[14... | Methoxy groups provide different solubility | Variations in biological activity expected |
These comparisons underscore the potential for diverse applications across various fields such as pharmaceuticals and materials science.
Q & A
Q. What are the standard synthetic approaches for 7,18-dimethyl-7,18-diazaheptacyclo[...]tetrone, and what are the critical steps requiring optimization?
The synthesis involves multi-step organic techniques, including cyclization and functional group introduction. Key steps include:
- Cyclization reactions to form the polycyclic framework, requiring precise temperature control (e.g., 80–120°C) and Lewis acid catalysts (e.g., BF₃·OEt₂) .
- Ketone and diazine group incorporation , which may involve oxidation or condensation reactions under anhydrous conditions .
- Purification challenges due to the compound’s hydrophobicity; silica gel chromatography or recrystallization in polar aprotic solvents (e.g., DMSO) is recommended . Optimization focuses on yield improvement (typically <30% in early stages) and minimizing side products via real-time monitoring (e.g., HPLC) .
Q. How do the functional groups in this compound influence its physicochemical properties and reactivity?
The compound’s properties are governed by:
- Ketones (6,8,17,19-tetrone) : Contribute to hydrogen-bonding interactions and electrophilic reactivity, enabling nucleophilic additions (e.g., Grignard reactions) .
- Diazine rings : Enhance thermal stability and participate in coordination chemistry with transition metals .
- Methyl groups : Increase steric hindrance, reducing aggregation in hydrophobic environments . Table 1 summarizes key functional group impacts:
| Functional Group | Role in Reactivity | Physicochemical Influence |
|---|---|---|
| Tetrone | Electrophilic sites | High melting point (>250°C) |
| Diazine | Metal coordination | Solubility in polar solvents |
| Methyl | Steric shielding | Reduced crystallinity |
Q. What spectroscopic methods are recommended for characterizing this compound, and what challenges exist in interpretation?
- ¹H/¹³C NMR : Critical for confirming the polycyclic structure but complicated by signal overlap due to symmetry and restricted rotation . Use high-field instruments (≥500 MHz) and 2D techniques (e.g., HSQC, HMBC) .
- X-ray crystallography : Essential for resolving stereochemical ambiguity; however, crystal growth is hindered by the compound’s low solubility .
- FT-IR : Identifies carbonyl stretches (1650–1750 cm⁻¹) and diazine vibrations, but overlapping peaks require deconvolution software .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into reaction design for this compound?
- Reaction path searching : Tools like GRRM or Gaussian-based simulations predict feasible pathways for cyclization and functionalization, reducing trial-and-error experimentation .
- Solvent/catalyst screening : COSMO-RS simulations optimize solvent polarity (e.g., acetonitrile vs. DMF) and catalyst selection (e.g., ZnCl₂ vs. AlCl₃) .
- Transition state analysis : Identifies energy barriers for critical steps (e.g., ketone formation), guiding temperature/pressure adjustments .
Q. What strategies are effective in resolving contradictions between predicted and observed biological activities (e.g., antimicrobial assays)?
- Cross-validation : Combine computational docking (e.g., AutoDock) with experimental assays (e.g., MIC testing) to reconcile discrepancies in binding affinity .
- Metabolite profiling : LC-MS/MS detects degradation products that may interfere with bioactivity measurements .
- Cellular uptake studies : Fluorescence tagging (e.g., BODIPY derivatives) clarifies whether low activity stems from poor membrane penetration .
Q. What advanced reactor designs or process controls are suitable for scaling up synthesis while maintaining purity?
- Microfluidic reactors : Enable precise control over mixing and residence time, critical for exothermic cyclization steps .
- In-line analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy monitor reaction progress in real time, reducing batch failures .
- Membrane separation : Nanofiltration membranes (MWCO: 500 Da) isolate the target compound from smaller byproducts without thermal degradation .
Methodological Recommendations
- Data contradiction analysis : Use multivariate statistics (e.g., PCA) to identify outliers in biological or synthetic datasets .
- Experimental design : Employ DoE (Design of Experiments) to optimize reaction parameters (e.g., catalyst loading, solvent ratio) with minimal runs .
- Collaborative frameworks : Integrate computational chemists, synthetic biologists, and process engineers to address interdisciplinary challenges .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
